Platensic Acid
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Overview
Description
Platensic acid is a polycyclic cage attached to a 2-carboxyethyl side chain. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ketone, a monocarboxylic acid, a cyclic ether and a polycyclic cage.
Scientific Research Applications
Isolation and Structure Analysis
- Platensic acid, isolated as a free C-17 tetracyclic enoic acid from Streptomyces platensis, shows significant potential as a natural product antibiotic. Its structure, semisynthesis, and activity have been a subject of study, underscoring its potential in inhibiting fatty acid biosynthesis pathways in bacteria (Herath et al., 2008).
Synthetic Advances
- The total synthesis of platensimycin, a potent inhibitor of fatty acid synthase, has been achieved, which is significant for treating metabolic disorders and bacterial infections. This process includes an improved assembly of the ketolide fragment, (-)-platensic acid, highlighting its role in developing therapeutic agents (Stanley T.‐C. Eey & M. J. Lear, 2014).
Convergent Synthesis Strategy
- This compound has been a target molecule in the convergent synthesis of platensimycin and related natural products. This approach involves constructing a cage-like core and attaching various side chains, indicating its versatility in antibiotic synthesis (Nicolaou et al., 2009).
Biosynthetic Intermediates
- This compound is identified as a potential biosynthetic intermediate of platensimycin, derived from the non-mevalonate MEP terpenoid pathway. This understanding aids in unraveling the biosynthesis of such complex natural products, essential for novel antibiotic development (Herath et al., 2007).
Analogues and Derivatives
- The creation of platensimycin analogues, involving this compound, explores the molecular design and chemical synthesis for treating infectious diseases. This research underscores its structural flexibility and potential in generating effective antibiotics (Lin Qiu et al., 2017).
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoic acid |
InChI |
InChI=1S/C17H22O4/c1-15(5-4-13(19)20)12(18)3-6-17-8-10-7-11(14(15)17)21-16(10,2)9-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,20)/t10-,11+,14+,15-,16+,17+/m1/s1 |
InChI Key |
RQCNJFMDDXEKEP-ZMKNGNPLSA-N |
Isomeric SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)O)O2 |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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